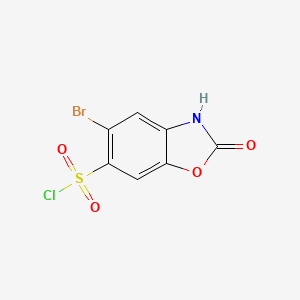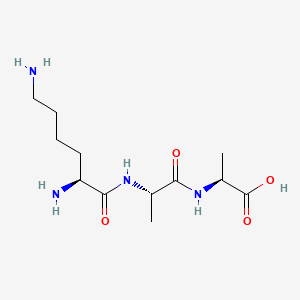
2-Chloro-6-ethylbenzaldehyde
Overview
Description
2-Chloro-6-ethylbenzaldehyde (2CEB) is a colorless liquid classified as an aldehyde. It is primarily used as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used in the preparation of pharmaceuticals, dyes, and fragrances. It is also used in the preparation of a variety of other organic compounds. 2CEB is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other xenobiotics. 2CEB is also used in the laboratory as a reagent for the synthesis of various organic compounds.
Scientific Research Applications
Organic Synthesis Applications
Research indicates that derivatives of 2,6-dihalobenzaldehydes, such as 2-chloro-6-ethylbenzaldehyde, are valuable in the synthesis of heterocyclic compounds. For example, 2,6-dichlorobenzaldehyde has been used in base-catalyzed cyclocondensation reactions with ethyl cyanoacetate and thiourea to yield thiouracil derivatives, showcasing the potential for synthesizing nitrogen-containing heterocycles (Al-Omar et al., 2010). Similarly, the synthesis of iminocoumarins and N-chloro compounds from 2-hydroxybenzaldehydes through the Knoevenagel reaction suggests the utility of chloro-substituted benzaldehydes in generating functional organic molecules (Volmajer et al., 2005).
Catalysis and Environmental Applications
The use of 2-chloro-6-fluorobenzaldehyde in the synthesis of intermediates for pharmaceutical compounds, such as brexpiprazole, demonstrates the role of halogenated benzaldehydes in medicinal chemistry. An improved synthesis process for these intermediates highlights the economic and scalable benefits of such compounds (Wu et al., 2015). Additionally, research on the treatment of high-concentration wastewater from the manufacturing of similar chemicals showcases the environmental applications of 2-chloro-6-ethylbenzaldehyde derivatives. Specifically, the use of macroporous resin to adsorb aromatic fluoride compounds from wastewater indicates potential environmental remediation applications (Xiaohong et al., 2009).
Material Science and Non-linear Optical Properties
The investigation of UV-Vis spectra, thermodynamic functions, and non-linear optical properties of closely related compounds, such as 2-Chloro-3,4-Dimethoxybenzaldehyde, suggests that halogenated benzaldehydes could be used in the development of materials with specific optical properties. The calculated non-linear optical response of these compounds points to their potential application in the design of new optical materials (Kumar et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-ethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSFALQZJWJRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethylbenzaldehyde | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














